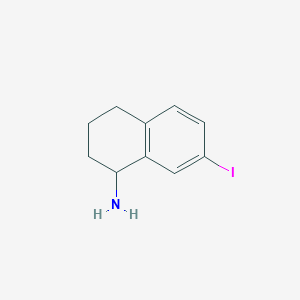
7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C10H12IN It is a derivative of tetrahydronaphthalene, where an iodine atom is substituted at the 7th position and an amine group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the iodination of 1,2,3,4-tetrahydronaphthalen-1-amine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring of 1,2,3,4-tetrahydronaphthalen-1-amine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for higher yields and purity. This includes controlling the temperature, reaction time, and concentration of reagents to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of hydrogenated tetrahydronaphthalene derivatives.
Substitution: Formation of azido or thiol-substituted tetrahydronaphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through iodination reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The amine group can form hydrogen bonds, further stabilizing interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine: Iodine is substituted at the 6th position, which may result in different chemical and biological properties.
2-Aminotetralin: A structural isomer with the amine group at the 2nd position, exhibiting different reactivity and applications.
Uniqueness
7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of the iodine atom, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H12IN |
|---|---|
Molekulargewicht |
273.11 g/mol |
IUPAC-Name |
7-iodo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12IN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2 |
InChI-Schlüssel |
SYYLFWLAAHJGAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C=CC(=C2)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


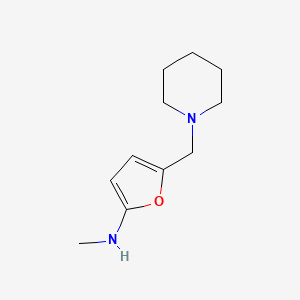
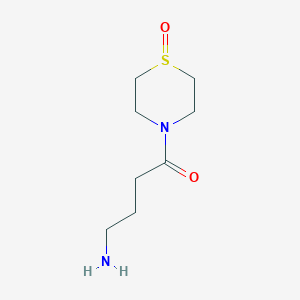
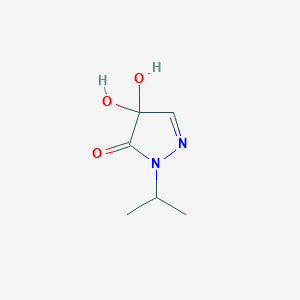
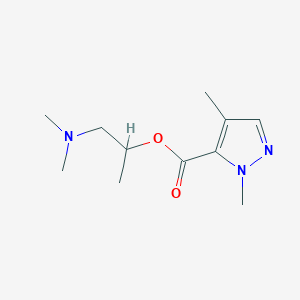
![6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12865557.png)
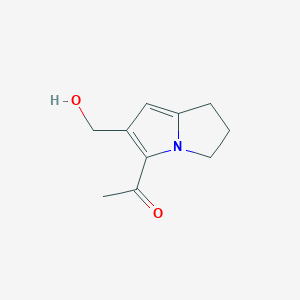
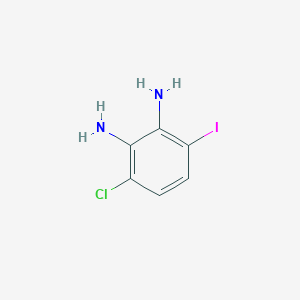
![2-(Methylthio)benzo[d]oxazole-4-sulfonamide](/img/structure/B12865578.png)
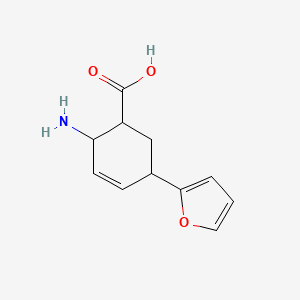
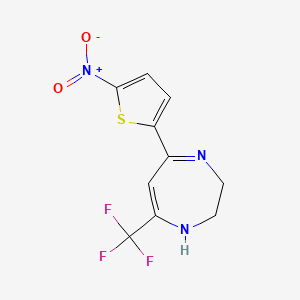

![(3'-Bromo-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12865590.png)
![[(1S,3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B12865594.png)
![2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12865603.png)
